molecular formula C26H23F3N6O B607016 DDR-TRK-1 CAS No. 1912357-12-0

DDR-TRK-1

カタログ番号: B607016
CAS番号: 1912357-12-0
分子量: 492.51
InChIキー: CMJJZRAAQMUAFH-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DDR-TRK-1 is a probe for the DDR and TRK kinases which inhibits colony formation, migration of Panc-1 pancreatic cancer cells, signaling and expression of fibrotic markers and fibrotic features such as hydroxproline expression in cellular and mouse models of lung fibrosis.

科学的研究の応用

Structure and Potency

DDR-TRK-1 exhibits a potent inhibitory effect on both DDR and TRK kinases, with IC50 values ranging from 3 to 43 nM in vitro. It demonstrates selective engagement in cellular assays, showing IC50 values of 104 nM against DDR1, 175 nM against DDR2, 448 nM against TRKA, and 142 nM against TRKB . The compound's structure allows it to effectively bind to the active sites of these kinases, leading to downstream signaling inhibition.

Inhibition Mechanism

Upon binding to its targets, this compound disrupts the phosphorylation processes initiated by collagen binding in the case of DDRs and neurotrophic factor signaling for TRKs. This disruption can lead to reduced cell migration and proliferation in various cancer models .

Cancer Research

This compound has shown promise as a therapeutic agent in cancer research due to its ability to inhibit pathways associated with tumor growth and metastasis. Notably:

  • Pancreatic Cancer : Studies have demonstrated that this compound inhibits colony formation and migration of Panc-1 pancreatic cancer cells .
  • Lung Cancer : In models of lung fibrosis, this compound has been shown to reduce fibrotic markers and features, suggesting potential applications in lung cancer therapies where fibrosis is a concern .

Fibrotic Disorders

The role of DDRs in fibrotic diseases makes this compound a candidate for therapeutic interventions. Research indicates that inhibition of DDR1 can slow down the progression of fibrosis. For instance:

  • Lung Fibrosis : In cellular models, this compound inhibited signaling pathways associated with fibrosis, demonstrating its potential for treating conditions like idiopathic pulmonary fibrosis .

Neurological Disorders

Although TRKs are primarily expressed in neuronal tissues and are involved in neurotrophic signaling, the restricted central nervous system exposure of this compound limits its TRK activity. However, understanding its effects on neuronal survival could open avenues for research into neurodegenerative diseases where TRKs are implicated .

Case Study 1: Inhibition of Tumor Growth

A study involving the use of this compound in pancreatic cancer models highlighted its effectiveness in reducing tumor size and metastatic spread. The results indicated that treatment with this compound led to significant reductions in tumor volume compared to control groups .

Case Study 2: Fibrosis Reduction in Lung Models

In experiments conducted on lung fibrosis models, treatment with this compound resulted in decreased expression of fibrotic markers such as hydroxyproline. This suggests that targeting DDRs may be an effective strategy for managing fibrotic conditions associated with chronic lung diseases .

特性

CAS番号

1912357-12-0

分子式

C26H23F3N6O

分子量

492.51

IUPAC名

(4S)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide

InChI

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m1/s1

InChIキー

CMJJZRAAQMUAFH-INIZCTEOSA-N

SMILES

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DDR-TRK-1;  DDRTRK-1;  DDR-TRK1;  DDRTRK1;  DDR TRK-1;  DDR-TRK 1;  DDR TRK 1

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DDR-TRK-1
Reactant of Route 2
DDR-TRK-1
Reactant of Route 3
Reactant of Route 3
DDR-TRK-1
Reactant of Route 4
Reactant of Route 4
DDR-TRK-1
Reactant of Route 5
Reactant of Route 5
DDR-TRK-1
Reactant of Route 6
DDR-TRK-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。